1S,3S,αR-Deltamethrin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

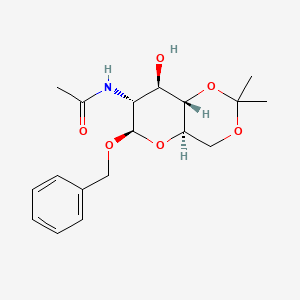

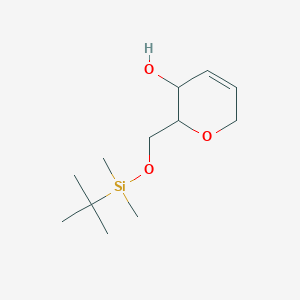

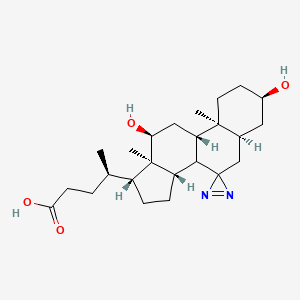

1S,3S,αR-Deltamethrin is a synthetic pyrethroid insecticide widely used in agriculture and public health to control pests. It is a stereoisomer of deltamethrin, which is a mixture of four stereoisomers. Known for its high potency and low toxicity to mammals, this compound is a popular choice for pest control.

Méthodes De Préparation

1S,3S,αR-Deltamethrin is synthesized through a series of chemical reactions involving the esterification of 3-phenoxybenzyl alcohol with 2,2-dibromo-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid. The reaction conditions typically involve the use of a strong acid catalyst and an organic solvent. Industrial production methods often employ high-performance liquid chromatography (HPLC) for the quantification and purification of the compound .

Analyse Des Réactions Chimiques

1S,3S,αR-Deltamethrin undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can convert the compound into less active forms.

Substitution: Halogen atoms in the molecule can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

1S,3S,αR-Deltamethrin has a wide range of scientific research applications:

Insecticide Discovery and Development: It serves as a benchmark insecticide for comparing the efficacy of new insecticide candidates.

Insecticidal Resistance Studies: Researchers use it to investigate the mechanisms of insecticidal resistance in insect populations.

Mode of Action Studies: It helps in studying the specific interactions between insecticides and insect sodium channels

Mécanisme D'action

Comparaison Avec Des Composés Similaires

1S,3S,αR-Deltamethrin is unique among pyrethroids due to its high potency and specific stereochemistry. Similar compounds include:

Permethrin: Another widely used pyrethroid with a different stereoisomeric composition.

Cypermethrin: A pyrethroid with multiple stereoisomers, used in both agriculture and public health.

Alpha-cypermethrin: A racemic mixture of cypermethrin isomers with high insecticidal activity.

These compounds share similar mechanisms of action but differ in their potency, toxicity, and specific applications.

Propriétés

Numéro CAS |

64364-01-8 |

|---|---|

Formule moléculaire |

C₂₂H₁₉Br₂NO₃ |

Poids moléculaire |

505.2 |

Synonymes |

[1S-[1α[S*),3α]]-3-(2,2-Dibromoethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid Cyano(3-phenoxyphenyl)methyl Ester; RU 40767 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tetrapotassium;2-[2-[2-[5-(3-aminopropyl)-2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B1141811.png)

![N-[(2R,3S,4R,5S)-5-hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide](/img/structure/B1141813.png)